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This technical guide delves into the history of cyclic adenosine monophosphate (cAMP)
research, a cornerstone of our understanding of signal transduction. We will explore the pivotal
discoveries, the brilliant minds behind them, and the profound impact this research has had on
biology and medicine, as recognized by multiple Nobel Prizes. This document is intended for
researchers, scientists, and drug development professionals seeking a deep understanding of
this critical signaling molecule.

The Dawn of a New Messenger: Earl W. Sutherland
Jr. and the Discovery of cAMP

In the mid-20th century, the mechanism by which hormones exerted their effects on cells was a
black box. It was known that hormones like epinephrine could stimulate glycogenolysis in the
liver, but how the signal was transmitted across the cell membrane was a mystery. Earl W.
Sutherland Jr. and his colleagues embarked on a series of elegant experiments that would
unravel this puzzle and introduce the concept of the "second messenger."

The Pivotal Experiment: Uncovering a Heat-Stable
Factor

Sutherland's key experiment involved the fractionation of canine liver homogenates. He
demonstrated that epinephrine’s ability to activate phosphorylase, the enzyme responsible for
glycogen breakdown, required both the particulate (membrane) and soluble (cytosolic) fractions
of the cell.
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» Preparation of Liver Homogenate: Canine livers were perfused to remove blood and then
homogenized in a cold buffer solution.

o Fractionation: The homogenate was centrifuged to separate the particulate fraction
(containing cell membranes and organelles) from the soluble fraction (the cytosol).

» Assay for Phosphorylase Activity: The conversion of inactive phosphorylase b to active
phosphorylase a was measured in the soluble fraction.

» The Discovery: When the particulate fraction was incubated with epinephrine and ATP, a
heat-stable factor was produced that, when added to the soluble fraction, activated
phosphorylase. This heat-stable factor was later identified as cyclic AMP.
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Caption: Workflow of Sutherland's experiment discovering cAMP.

Sutherland's groundbreaking work, which established the principle of second messenger
signaling, was recognized with the Nobel Prize in Physiology or Medicine in 1971 "“for his
discoveries concerning the mechanisms of the action of hormones".

The Molecular Switch: G-Proteins and the Role of
GTP

While Sutherland had identified cAMP and the enzyme responsible for its synthesis, adenylyl
cyclase, the mechanism by which the hormone receptor activated this enzyme remained
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elusive. This piece of the puzzle was solved by the independent work of Martin Rodbell and
Alfred G. Gilman in the 1970s.

Rodbell's Insight: The Requirement for GTP

Martin Rodbell's experiments with glucagon receptors in liver cell membranes revealed that the
binding of glucagon to its receptor was not sufficient to activate adenylyl cyclase. He
discovered that a third component, guanosine triphosphate (GTP), was essential for the signal
to be transduced.

Membrane Preparation: Rat liver cell membranes were isolated and purified.

o Receptor Binding Assay: The binding of radioactively labeled glucagon to the membranes
was measured.

o Adenylyl Cyclase Assay: The production of cAMP in response to glucagon was quantified.

e The Discovery: Rodbell observed that in the absence of GTP, glucagon could bind to its
receptor, but adenylyl cyclase was not activated. The addition of GTP was necessary for the
hormonal signal to be relayed to the enzyme. This led him to propose the "three-component”
model of signal transduction: a receptor, a transducer (the G-protein), and an amplifier
(adenylyl cyclase).

Gilman's Breakthrough: Isolating and Characterizing G-
Proteins

Alfred G. Gilman took the next crucial step by isolating and identifying the "transducer" that
Rodbell had proposed. Working with mutant lymphoma cells that were deficient in cAMP
production, he was able to identify and purify the protein responsible for coupling the receptor
to adenylyl cyclase. He named this protein "G-protein” because of its dependence on GTP for
activity.

e Cell Lines: Gilman used wild-type (S49) and mutant (cyc-) lymphoma cells. The cyc- cells
had functional beta-adrenergic receptors and adenylyl cyclase but could not produce cAMP
in response to hormones.
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o Protein Extraction: Extracts were prepared from the membranes of both wild-type and cyc-

cells.

e Reconstitution: The extract from wild-type cells was added to the membranes of the cyc-

cells.

e The Discovery: The addition of the wild-type extract restored the ability of the cyc- cell
membranes to produce cAMP in response to beta-adrenergic stimulation, but only in the
presence of GTP. This demonstrated that the extract contained the missing G-protein that

was essential for signal transduction.

For their discovery of G-proteins and their role in signal transduction, Martin Rodbell and Alfred
G. Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994.
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Caption: The G-protein signaling cascade.
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The Downstream Cascade: Protein Kinases and
Phosphorylation

The discovery of cAMP and G-proteins explained how a signal could be transmitted into the
cell, but the question of how cAMP actually elicited a physiological response remained. The
answer lay in the work of Edmond H. Fischer and Edwin G. Krebs, who were studying the
regulation of the same enzyme that had fascinated Sutherland: phosphorylase.

A Reversible Switch: The Discovery of Protein
Phosphorylation

Fischer and Krebs discovered that the activation of phosphorylase was a reversible process
involving the addition and removal of a phosphate group. They identified the enzyme
responsible for adding the phosphate group, phosphorylase kinase, and the enzyme that
removed it, phosphorylase phosphatase. This discovery of reversible protein phosphorylation
was a landmark in understanding cellular regulation.

Connecting the Dots: cAMP-Dependent Protein Kinase

The final piece of the puzzle was to connect cAMP to this phosphorylation cascade. In 1968,
Krebs and his colleagues demonstrated that the effects of cAMP were mediated by a specific
enzyme, which they named cAMP-dependent protein kinase (now known as Protein Kinase A
or PKA).

e Enzyme Purification: A protein kinase was purified from rabbit skeletal muscle.

o Kinase Assay: The ability of the purified kinase to transfer the terminal phosphate from ATP
to a substrate protein (initially casein and protamine) was measured.

e cAMP Stimulation: The effect of cAMP on the kinase activity was tested.

o The Discovery: The activity of the purified protein kinase was found to be dramatically
stimulated by the presence of low concentrations of cAMP. This established PKA as the
primary intracellular receptor for cAMP and the key effector in its signaling pathway.

For their discoveries concerning reversible protein phosphorylation as a biological regulatory
mechanism, Edmond H. Fischer and Edwin G. Krebs were awarded the Nobel Prize in
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Physiology or Medicine in 1992.
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Caption: Activation of Protein Kinase A by cAMP.

Summary of Nobel Prizes in cAMP Research

The profound importance of cAMP and its signaling pathway is underscored by the number of
Nobel Prizes awarded to researchers in this field.
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Year Laureate(s) Contribution

Discovery of cCAMP and the
1971 Earl W. Sutherland Jr.
second messenger concept.

Edmond H. Fischer & Edwin G.  Discovery of reversible protein

1992 _
Krebs phosphorylation.
Discovery of G-proteins and
Martin Rodbell & Alfred G. ] o
1994 ) their role in signal
Gilman .
transduction.
Conclusion

The history of cAMP research is a testament to the power of curiosity-driven science. From
Sutherland's initial observations in liver homogenates to the intricate molecular details of G-
protein-coupled receptor signaling, the study of this single molecule has revolutionized our
understanding of cellular communication. The work of these Nobel laureates has not only
illuminated fundamental biological processes but has also paved the way for the development
of numerous therapeutic agents that target this critical signaling pathway. The story of cAMP
continues to unfold as new roles for this versatile second messenger are discovered, ensuring
its place at the forefront of biomedical research for years to come.

» To cite this document: BenchChem. [The Second Messenger: A History of cCAMP Research
and its Nobel Recognition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669394+#the-history-of-camp-research-and-nobel-
prizes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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